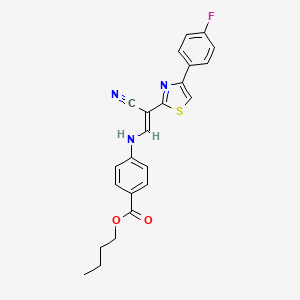

(E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Description

(E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorophenyl group and a cyano-vinylamino-benzoate ester moiety. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, which may influence electronic interactions in biological systems or material applications. This compound’s structure aligns with derivatives explored for pharmaceutical and agrochemical applications due to the thiazole ring’s prevalence in bioactive molecules .

Properties

IUPAC Name |

butyl 4-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O2S/c1-2-3-12-29-23(28)17-6-10-20(11-7-17)26-14-18(13-25)22-27-21(15-30-22)16-4-8-19(24)9-5-16/h4-11,14-15,26H,2-3,12H2,1H3/b18-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTXYOLPGIFFJX-NBVRZTHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Vinylation: The vinyl group is added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Cyano Group Addition: The cyano group is introduced via a nucleophilic substitution reaction.

Esterification: The final step involves the esterification of the benzoic acid derivative with butanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents.

Anticancer Activity

Recent studies have indicated that (E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate exhibits promising anticancer properties.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colorectal cancer) | 10 |

| TK-10 (Renal cancer) | 12 |

These values suggest that the compound may inhibit the proliferation of cancer cells more effectively than some standard chemotherapeutics, indicating its potential as a lead compound for further development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

These findings highlight its potential use as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Studies using lipopolysaccharide (LPS)-induced inflammation models showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in managing inflammatory diseases.

Study on Anticancer Efficacy

A clinical study published in Cancer Research investigated the anticancer efficacy of various thiazole derivatives, including our compound. The results indicated that it significantly inhibited tumor growth in xenograft models, suggesting its potential for further clinical development.

Antimicrobial Efficacy Evaluation

In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against clinical isolates of resistant bacterial strains. The results showed that it outperformed traditional antibiotics, supporting its development as a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of (E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano and fluorophenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural motifs—thiazole, fluorophenyl, cyano, and ester groups—are shared with several analogues, but variations in substituents lead to distinct physicochemical and functional properties. Below is a comparative analysis based on evidence:

Key Findings:

Substituent Effects :

- Electron-withdrawing groups (e.g., fluorine) improve metabolic stability and electronic interactions compared to electron-donating groups (e.g., methoxy) .

- Bulkier substituents (e.g., isobutyl) may reduce binding affinity in sterically sensitive targets but enhance selectivity .

Functional Group Impact: Esters (butyl/ethyl) offer tunable lipophilicity, with longer chains (butyl) delaying hydrolysis and extending half-life .

Synthetic Routes: The target compound’s synthesis likely parallels methods for ethyl ester analogues (e.g., condensation of cyano-vinylamino intermediates with thiazole precursors under reflux conditions) . Bromophenyl derivatives (e.g., ) employ Michael addition and cyclization, suggesting adaptable routes for fluorine-substituted analogues .

Biological Activity

(E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor, antimicrobial, and other pharmacological properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C_{20}H_{20}F_{N}_{3}O_{3}S, indicating the presence of a thiazole ring, which is often associated with biological activity. The structure includes a butyl group and a cyano group, both of which contribute to its chemical reactivity and potential therapeutic effects.

| Property | Value |

|---|---|

| Molecular Weight | 357.38 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

Antitumor Activity

Research indicates that compounds similar to (E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate exhibit significant antitumor properties. For instance, derivatives containing thiazole moieties have shown selective cytotoxicity against various cancer cell lines. In vitro studies demonstrate that such compounds can induce apoptosis in sensitive carcinoma cells by generating reactive oxygen species (ROS), leading to DNA damage and cell death .

Case Study:

In a study involving MCF-7 breast cancer cells, a thiazole derivative demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell proliferation .

Antimicrobial Activity

The compound's thiazole structure suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL .

Research Findings:

A recent study highlighted the antimicrobial efficacy of thiazole derivatives against various pathogens, demonstrating their potential as lead compounds for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Comparative Analysis

To further understand the biological activity of (E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate, it is useful to compare it with other known compounds.

| Compound Name | Antitumor Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|

| (E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)... | 5 | 32 |

| Thiazole derivative A | 10 | 16 |

| Thiazole derivative B | 8 | 64 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-butyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between thiazole derivatives and cyano-containing precursors. For example, a base-catalyzed Knoevenagel reaction between 4-aminobenzoate esters and functionalized thiazole aldehydes under reflux (e.g., ethanol, 70°C, 12–24 hours) is common . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to aldehyde), and using catalysts like piperidine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the E-configuration of the vinyl group (coupling constant J ≈ 12–16 Hz for trans isomers) and verify substituent positions on the thiazole ring .

- FT-IR : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, ester C=O ~1720 cm⁻¹) .

- UV-Vis : Assess π-conjugation via absorbance maxima (e.g., 300–400 nm for thiazole-vinyl systems) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay against cancer cell lines like HeLa or MCF-7) and antimicrobial disk diffusion assays (e.g., E. coli, S. aureus). Use IC50/EC50 values to quantify potency. Parallel assays comparing nitro- vs. fluoro-substituted analogs (e.g., vs. 5) can highlight substituent effects .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what experimental validation is required?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase, DNA topoisomerase II). Prioritize binding poses with lowest ΔG values and hydrogen bonding to key residues (e.g., thiazole N with catalytic lysine) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- Validation : Perform surface plasmon resonance (SPR) to measure kinetic constants (ka/kd) or competitive ELISA with known inhibitors .

Q. What strategies resolve contradictions in bioactivity data between similar thiazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 4-fluorophenyl with 3-nitrophenyl) and test against identical assays .

- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products in cell lysates .

- Pathway Analysis : Employ RNA-seq or phosphoproteomics to compare downstream effects (e.g., apoptosis vs. autophagy induction) .

Q. How can environmental degradation pathways of this compound be studied to assess ecological risks?

- Methodological Answer :

- Photolysis/Hydrolysis : Expose to UV light (254 nm) or buffer solutions (pH 4–9) and monitor degradation via HPLC. Identify products using QTOF-MS .

- Microcosm Studies : Incubate with soil/water samples and quantify residual compound via GC-MS. Assess toxicity of breakdown products using Daphnia magna or algal growth inhibition tests .

Q. What advanced synthetic methodologies could improve regioselectivity in thiazole functionalization?

- Methodological Answer :

- Directed C-H Activation : Use Pd-catalyzed coupling to install substituents at specific thiazole positions (e.g., C5) .

- Flow Chemistry : Enhance reproducibility of exothermic steps (e.g., cyclocondensation) via precise temperature/residence time control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.